molecular formula C12H14Cl2O3 B12646910 Ethyl 4-(2,5-dichloro-phenoxy)butanoate CAS No. 1443350-02-4

Ethyl 4-(2,5-dichloro-phenoxy)butanoate

Cat. No.: B12646910
CAS No.: 1443350-02-4
M. Wt: 277.14 g/mol
InChI Key: RSXRBWXWCREGRB-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dichloro-phenoxy)butanoate is an organic compound with the molecular formula C12H14Cl2O3 It is a derivative of phenoxybutanoic acid, where the phenoxy group is substituted with two chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,5-dichloro-phenoxy)butanoate typically involves the esterification of 4-(2,5-dichloro-phenoxy)butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dichloro-phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(2,5-dichloro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2,5-dichloro-phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,4-dichloro-phenoxy)butanoate: Similar structure but with chlorine atoms at the 2 and 4 positions.

    Ethyl 4-(2,3-dichloro-phenoxy)butanoate: Chlorine atoms at the 2 and 3 positions.

Uniqueness

Ethyl 4-(2,5-dichloro-phenoxy)butanoate is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern may provide distinct steric and electronic effects compared to other isomers.

Properties

CAS No.

1443350-02-4

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 4-(2,5-dichlorophenoxy)butanoate

InChI

InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-7-17-11-8-9(13)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3

InChI Key

RSXRBWXWCREGRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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